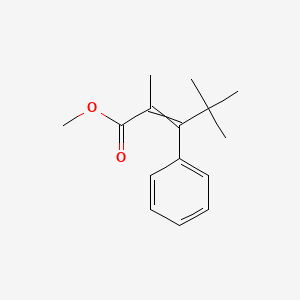
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2,4,4-trimethyl-3-phenylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,4,4-trimethyl-3-phenylpent-2-enal with methanol in the presence of a base catalyst such as sodium methoxide. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems allows for the large-scale synthesis of this compound with high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and enolates can be used in Michael addition reactions.
Major Products
Oxidation: Formation of 2,4,4-trimethyl-3-phenylpent-2-enoic acid or 2,4,4-trimethyl-3-phenylpent-2-enone.
Reduction: Formation of 2,4,4-trimethyl-3-phenylpent-2-enol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles. This reactivity is crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4,4-trimethyl-3-phenylbut-2-enoate
- Methyl 2,4,4-trimethyl-3-phenylhex-2-enoate
- Ethyl 2,4,4-trimethyl-3-phenylpent-2-enoate
Uniqueness
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is unique due to its specific structural features, including the presence of three methyl groups at the 2, 4, and 4 positions, and a phenyl group at the 3 position
Eigenschaften
CAS-Nummer |
492467-83-1 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
methyl 2,4,4-trimethyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(14(16)17-5)13(15(2,3)4)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI-Schlüssel |
UTLLQKBIEWGCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
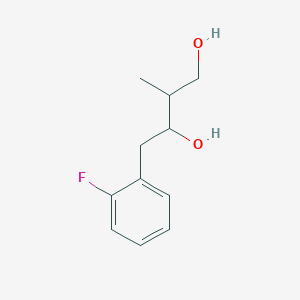
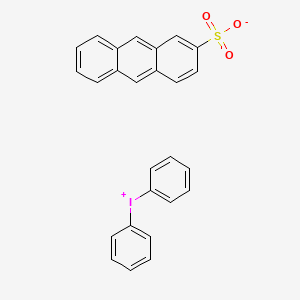
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
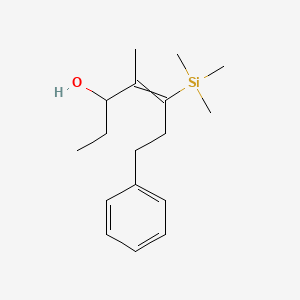

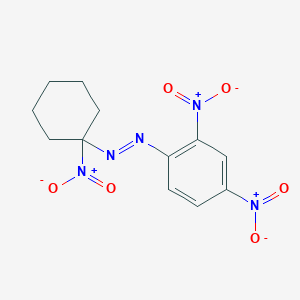
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)

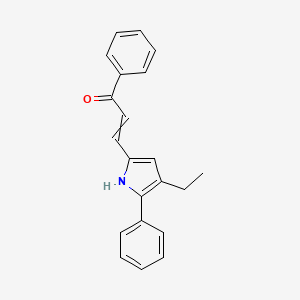
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
